Technical Guide: (S)-1,1,1-Trifluoro-2-butylamine Hydrochloride (CAS 101054-96-0)
Technical Guide: (S)-1,1,1-Trifluoro-2-butylamine Hydrochloride (CAS 101054-96-0)
[1]
Executive Summary
(S)-1,1,1-Trifluoro-2-butylamine hydrochloride is a high-value chiral fluorinated building block used extensively in the synthesis of peptidomimetics and protease inhibitors. Its core utility lies in the trifluoromethyl (
This guide details the synthesis, characterization, and medicinal chemistry applications of this compound, with a specific focus on its role in developing Cathepsin K inhibitors .
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Data |
| Chemical Name | (S)-1,1,1-Trifluoro-2-butylamine hydrochloride |
| CAS Number | 101054-96-0 |
| Molecular Formula | |
| Molecular Weight | 163.57 g/mol (HCl Salt) |
| Appearance | White to off-white crystalline solid |
| Chirality | (S)-Enantiomer |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents |
| Melting Point | 185–190 °C (Decomposes) |
| Acidity ( | ~5.8 (Conjugate acid of free base) |
| Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.) |
Strategic Synthesis: The Ellman Auxiliary Protocol
While enzymatic resolution is possible, the Ellman’s Sulfinamide approach is the industry standard for generating high enantiomeric excess (>98% ee) of trifluoromethylated amines. This method avoids the yield loss inherent in resolving racemates (max 50% yield).
Reaction Logic
-
Condensation: 1,1,1-Trifluoro-2-butanone is condensed with (R)-tert-butanesulfinamide. The
group increases the electrophilicity of the carbonyl, but also favors hydrate formation; Titanium(IV) ethoxide is essential as a Lewis acid and water scavenger. -
Diastereoselective Reduction: The resulting N-sulfinyl ketimine is reduced. The bulky tert-butyl group directs the hydride attack.
-
Hydrolysis: Mild acid cleavage yields the chiral amine salt.
Step-by-Step Protocol
Step 1: Formation of the N-Sulfinyl Imine
-
Charge a dry reactor with (R)-2-methyl-2-propanesulfinamide (1.0 equiv) and 1,1,1-trifluoro-2-butanone (1.2 equiv) in anhydrous THF (0.5 M).
-
Add Ti(OEt)
(2.0 equiv) dropwise under atmosphere. -
Heat to reflux (65–70 °C) for 12–16 hours. Monitor by TLC/LC-MS for disappearance of sulfinamide.
-
Quench: Cool to RT and pour into brine. Filter the resulting titanium salts through a Celite pad.
-
Workup: Extract with EtOAc, dry over
, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc).
Step 2: Diastereoselective Reduction
-
Dissolve the purified imine in anhydrous THF (0.2 M) and cool to -78 °C .
-
Add L-Selectride (Lithium tri-sec-butylborohydride, 1.1 equiv) dropwise. Note: L-Selectride provides superior diastereoselectivity compared to NaBH4 for CF3-ketimines.
-
Stir at -78 °C for 2 hours, then warm slowly to RT.
-
Quench with saturated
. Extract and concentrate to yield the sulfinamide intermediate.
Step 3: Cleavage to Hydrochloride Salt
-
Dissolve the intermediate in MeOH.
-
Add 4M HCl in Dioxane (4.0 equiv). Stir at RT for 1 hour.
-
Precipitate the product by adding diethyl ether.
-
Filter the white solid, wash with ether, and dry under vacuum.
Synthesis Workflow Diagram
Caption: Figure 1. Asymmetric synthesis of (S)-1,1,1-trifluoro-2-butylamine via Ellman's auxiliary.
Medicinal Chemistry Applications
Bioisosterism and Potency
In drug design, the (S)-1,1,1-trifluoro-2-butylamine moiety is primarily used as a transition state mimetic or a lipophilic anchor .
-
Metabolic Stability: The C-F bond (116 kcal/mol) is resistant to Cytochrome P450 oxidation. Replacing a methyl group with
blocks metabolic "hotspots." -
Basicity Modulation: The strong electron-withdrawing effect of the
group reduces the basicity of the amine ( ~5.8). This is critical for peptidomimetics targeting lysosomal enzymes (like Cathepsin K), which operate at acidic pH (4.5–5.0). A less basic amine prevents lysosomal trapping and ensures the drug remains available at the active site.
Case Study: Cathepsin K Inhibition
Cathepsin K is a cysteine protease involved in bone resorption (osteoporosis target).[2][3] Inhibitors often require a P2-P3 linker that mimics the leucine side chain of the natural substrate.
-
Mechanism: The trifluoro-butyl group occupies the hydrophobic S2 pocket of the enzyme.
-
Advantage: Unlike a standard leucine side chain, the fluorinated analog resists proteolytic cleavage and enhances binding affinity through hydrophobic interactions and orthogonal multipolar interactions with the protein backbone.
Mechanism of Action Diagram[12]
Caption: Figure 2. Pharmacological mechanism of trifluoro-butylamine derivatives in protease inhibition.
Analytical Characterization & Quality Control
To validate the identity and purity of CAS 101054-96-0, the following analytical suite is required.
Nuclear Magnetic Resonance (NMR)[13]
-
1H NMR (400 MHz, DMSO-d6):
8.80 (br s, 3H, ), 4.10 (m, 1H, ), 1.85–1.65 (m, 2H, ), 0.95 (t, 3H, ). -
19F NMR: Single singlet around
-75.0 ppm. Note: Presence of a second peak indicates racemic contamination or diastereomeric impurities.
Chiral HPLC Method
-
Column: Chiralpak IA or IC (Amylose-based).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (for free base) or TFA (for salt).
-
Detection: UV at 210 nm (low absorption, requires high concentration) or Refractive Index (RI).
-
Acceptance Criteria: Enantiomeric Excess (ee) > 98.0%.
Handling & Stability
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at 2–8 °C.
-
Incompatibility: Avoid strong bases (liberates volatile free amine) and strong oxidizing agents.
References
-
Ellman, J. A., et al. (1999).[4] "Synthesis of Chiral Amines via the tert-Butanesulfinamide Method." Journal of Organic Chemistry. Link
-
Black, W. C., et al. (2005).[5] "Trifluoroethylamines as Amide Isosteres in Inhibitors of Cathepsin K." Bioorganic & Medicinal Chemistry Letters, 15(21), 4741-4744.[5] Link
-
Xu, H. C., & Ellman, J. A. (2013).[6] "Asymmetric synthesis of amines using tert-butanesulfinamide." Nature Protocols, 8, 2271–2280.[6] Link[6]
-
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Sigma-Aldrich. "Safety Data Sheet: (R)-1,1,1-Trifluoro-2-butylamine hydrochloride." Link
Sources
- 1. WO2016192694A1 - A process for preparing the key intermediate of apremilast, using enzymatic resolution of the racemic amines - Google Patents [patents.google.com]
- 2. Carbon-11 labeled cathepsin K inhibitors: Syntheses and preliminary in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. lib.ysu.am [lib.ysu.am]
- 5. Trifluoroethylamines as amide isosteres in inhibitors of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
